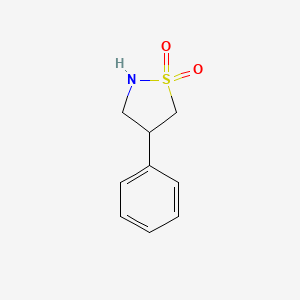

4-Phenylisothiazolidine 1,1-dioxide

Description

Context within Heterocyclic Chemistry and Sulfonyl Systems

Heterocyclic chemistry is a cornerstone of organic chemistry, with countless applications in medicinal chemistry, materials science, and catalysis. The incorporation of a sulfonyl group (SO₂) into a heterocyclic ring, as seen in 4-phenylisothiazolidine 1,1-dioxide, imparts a range of important characteristics. The sulfonyl group is a strong electron-withdrawing group, which can activate adjacent positions for nucleophilic attack and influence the acidity of neighboring C-H bonds. Furthermore, the tetrahedral geometry of the sulfonyl group introduces a distinct three-dimensional shape to the heterocyclic ring, which can be crucial for molecular recognition and biological activity.

The isothiazolidine (B1259544) 1,1-dioxide ring system is a saturated heterocycle, providing a flexible yet defined scaffold. The presence of the phenyl group at the 4-position introduces aromatic character and provides a site for further functionalization, allowing for the exploration of structure-activity relationships in various chemical and biological studies.

Overview of Isothiazolidine 1,1-Dioxide Scaffolds as Research Targets

Isothiazolidine 1,1-dioxides, as a class of compounds, have emerged as important targets in synthetic and medicinal chemistry. Their value stems from their dual nature as both pharmacophores and versatile synthetic building blocks.

Research Interest in Isothiazolidine 1,1-Dioxide Derivatives:

| Research Area | Significance of Isothiazolidine 1,1-Dioxide Scaffold |

| Medicinal Chemistry | The sultam moiety is a known bioisostere for other functional groups like esters and amides, offering improved metabolic stability and pharmacokinetic properties. Derivatives have shown potential as inhibitors of various enzymes, including serine proteases. google.comsigmaaldrich.com |

| Asymmetric Synthesis | The rigid, chiral backbone of substituted isothiazolidine 1,1-dioxides makes them valuable as chiral auxiliaries and catalysts in asymmetric reactions. |

| Synthetic Intermediates | The reactivity of the ring system allows for various transformations, making them useful starting materials for the synthesis of more complex molecules. For instance, they can be used in the construction of compound libraries for high-throughput screening. nih.gov |

The synthesis of isothiazolidine 1,1-dioxide libraries has been a focus of research, enabling the rapid generation of diverse molecules for biological screening. nih.gov One common synthetic strategy involves the aza-Michael addition of an amine to an α,β-unsaturated vinyl sulfonamide, followed by cyclization. While specific literature on the synthesis of this compound is not abundant, a plausible route could involve the reaction of a suitably substituted styrenyl sulfonamide derivative.

The exploration of isothiazolidine 1,1-dioxide scaffolds continues to be a vibrant area of research, driven by the quest for new therapeutic agents and novel synthetic methodologies. The unique combination of a heterocyclic ring, a sulfonyl group, and the potential for stereochemical complexity ensures that compounds like this compound will remain important targets for chemical investigation.

Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-1,2-thiazolidine 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c11-13(12)7-9(6-10-13)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAGITIWEIXFGFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS(=O)(=O)N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320393-23-5 | |

| Record name | 4-phenyl-1lambda6,2-thiazolidine-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Organic Synthesis of 4 Phenylisothiazolidine 1,1 Dioxide and Its Derivatives

Cyclization Methodologies for Isothiazolidine (B1259544) 1,1-Dioxide Ring Formation

The construction of the isothiazolidine 1,1-dioxide ring system can be achieved through various synthetic strategies. These methods primarily focus on the formation of the five-membered heterocyclic ring containing a sulfur-nitrogen bond.

Oxidation-Mediated Ring Closures from Precursors

While the direct oxidation of a precursor to form the 4-phenylisothiazolidine 1,1-dioxide ring in a single cyclization step is not extensively documented, the oxidation of pre-formed isothiazolidine or isothiazolinone rings to their corresponding 1,1-dioxides is a common transformation. For instance, 4-isothiazolin-3-one 1-oxides and 1,1-dioxides can be prepared by reacting the corresponding 4-isothiazolin-3-ones with oxidizing agents such as meta-chloroperbenzoic acid (m-CPBA). This suggests a potential, albeit less direct, pathway where a precursor containing a sulfide (B99878) linkage is first cyclized and then oxidized to the dioxide state.

A plausible, though not explicitly demonstrated for the 4-phenyl derivative, oxidative cyclization could involve the intramolecular reaction of a suitably substituted β-aminoalkyl sulfide or sulfoxide. Such transformations, often mediated by hypervalent iodine reagents or other oxidants, can facilitate the formation of the S-N bond through an oxidative C-H amination or a related process.

Ring-Closing Metathesis (RCM) Strategies for Isothiazole (B42339) Derivatives

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a wide array of unsaturated heterocyclic compounds. wikipedia.org This reaction, typically catalyzed by ruthenium-based complexes, involves the intramolecular metathesis of two terminal alkene functionalities to form a cycloalkene. wikipedia.orgorganic-chemistry.org For the synthesis of isothiazole derivatives, a suitable precursor would be an N-allyl-N-(1-phenylvinyl)sulfonamide.

The general mechanism for RCM proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving the metal catalyst. The reaction is driven forward by the formation of a stable cyclic product and the release of a volatile byproduct, typically ethylene. The choice of catalyst, such as Grubbs' first or second-generation catalysts, can significantly influence the reaction's efficiency and functional group tolerance. organic-chemistry.org

A hypothetical RCM approach to a 4-phenyl-2,3-dihydroisothiazole 1,1-dioxide, a direct precursor to this compound, is depicted below. Subsequent reduction of the double bond would yield the target saturated ring system.

| Reactant | Catalyst | Product |

| N-allyl-N-(1-phenylvinyl)sulfonamide | Grubbs' Catalyst | 4-Phenyl-2,3-dihydroisothiazole 1,1-dioxide |

Intramolecular Carbo-Michael Addition Reactions

The intramolecular carbo-Michael addition is a robust method for the formation of cyclic systems. In the context of isothiazolidine 1,1-dioxide synthesis, this strategy involves the cyclization of a vinyl sulfonamide bearing a nucleophilic carbon center. Research has demonstrated the synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates starting from α-amino acid ester hydrochlorides. These precursors are sulfonylated with (2-chloroethyl)sulfonyl chloride to yield alkyl 2-((vinylsulfonyl)amino)carboxylates.

The crucial cyclization step is a NaH-mediated intramolecular carbo-Michael reaction. This involves the deprotonation of the carbon α to the ester group, which then acts as a nucleophile, attacking the β-carbon of the vinyl sulfonamide moiety. This annulation strategy effectively constructs the five-membered sultam ring. While this method has been applied to the synthesis of 3-carboxy derivatives, a similar approach could be envisioned for the synthesis of this compound by starting with a precursor that incorporates a phenyl group at the appropriate position, such as a derivative of phenylalanine.

| Starting Material | Key Reagents | Intermediate | Final Product |

| Phenylalanine derivative | (2-chloroethyl)sulfonyl chloride | N-(1-carboxy-2-phenylethyl)-N-vinylsulfonamide derivative | This compound-3-carboxylic acid derivative |

Nucleophilic Cyclization Pathways involving Sulfonyl Species

A highly effective method for the regioselective synthesis of N-substituted-4-substituted isothiazolidine-1,1-dioxides involves the ring-opening of epoxides with sulfonamides, followed by an intramolecular nucleophilic cyclization. This strategy commences with the reaction of a secondary sulfonamide with an epoxide, such as styrene (B11656) oxide, in the presence of a base to yield an amino alcohol.

The subsequent and critical step is the activation of the hydroxyl group, typically by converting it into a good leaving group like a mesylate or besylate. The final ring closure is achieved by treating the activated intermediate with a strong base, such as n-butyllithium (n-BuLi). The base deprotonates the sulfonamide nitrogen, and the resulting nucleophile displaces the leaving group in an intramolecular SN2 reaction, thereby forming the isothiazolidine 1,1-dioxide ring. The use of an enantiomerically enriched epoxide allows for the synthesis of the corresponding enantiomerically enriched sultam.

| Reactants | Key Steps | Intermediate | Product |

| Sulfonamide, Styrene oxide | 1. Epoxide ring-opening2. Activation of alcohol3. Intramolecular cyclization | β-Amino alcohol, Mesylate/Besylate ester | 2-Substituted-4-phenylisothiazolidine 1,1-dioxide |

Stereoselective Synthesis and Chiral Induction in Phenylisothiazolidine 1,1-Dioxide Systems

The development of stereoselective methods for the synthesis of chiral 4-phenylisothiazolidine 1,1-dioxides is of significant interest due to the prevalence of chiral molecules in pharmaceuticals.

Catalytic Asymmetric C(sp³)-H Amination of Sulfonylazide Substrates

Catalytic asymmetric C(sp³)-H amination has emerged as a powerful strategy for the direct and enantioselective formation of C-N bonds, leading to the synthesis of chiral nitrogen-containing heterocycles. This transformation can be catalyzed by various transition metal complexes, including those of rhodium, iridium, and iron, as well as by engineered enzymes. nih.govnih.gov

In the context of synthesizing chiral this compound, a potential precursor would be a sulfonylazide with a phenyl group positioned to direct the C-H insertion to the desired carbon. The catalyst, often a chiral metal complex or an engineered metalloenzyme, generates a reactive metal-nitrenoid intermediate from the sulfonylazide. This intermediate then undergoes an intramolecular C-H insertion reaction. The chirality of the catalyst directs the approach of the nitrenoid to the C-H bond, thereby controlling the stereochemistry of the newly formed stereocenter. Engineered myoglobin (B1173299) variants, for instance, have been shown to catalyze such intramolecular C(sp³)–H amination reactions with high enantioselectivity. nih.gov

| Substrate Type | Catalyst Type | Key Intermediate | Product Feature |

| Alkyl sulfonylazide with a phenyl group | Chiral transition metal complex or engineered enzyme | Chiral metal-nitrenoid | Enantioenriched this compound |

This approach offers a highly atom-economical and efficient route to chiral γ-sultams, avoiding the need for pre-functionalized starting materials and chiral auxiliaries.

Enantioselective Methodologies and Control

Achieving enantioselectivity in the synthesis of chiral molecules is a significant focus in modern organic chemistry. For isothiazolidine 1,1-dioxides and related heterocyclic compounds, several catalytic asymmetric methods have been developed to control the stereochemical outcome of reactions.

Gold(I)-catalyzed reactions have emerged as a powerful tool for the enantioselective synthesis of various heterocycles. scispace.comnih.gov For instance, the hydroamination and hydroalkoxylation of allenes using chiral gold(I) complexes can produce chiral vinyl isoxazolidines, oxazines, and pyrazolidines with high enantioselectivity. scispace.comnih.gov While direct enantioselective synthesis of this compound using this specific method is not explicitly detailed in the provided context, the principles of using chiral ligands and counterions with metal catalysts are broadly applicable. For example, the use of chiral biarylphosphinegold(I) complexes is effective for nitrogen nucleophile additions, whereas chiral anions are crucial for oxygen nucleophile additions. scispace.com The choice of protecting groups on the nucleophile can also significantly impact both the yield and the enantiomeric excess of the product. nih.gov

Copper-catalyzed reactions also offer a robust platform for the asymmetric synthesis of N-heterocycles. A notable example is the regiospecific and enantioselective cyclizative aminoboration catalyzed by a Cu/(S,S)-Ph-BPE complex. This method has been successfully applied to the synthesis of 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines with excellent enantioselectivities. researchgate.net The success of this approach relies on the noncovalent interactions between the substrate and the chiral copper catalyst, which dictates the enantioselectivity. researchgate.net

Furthermore, palladium-catalyzed decarboxylative asymmetric allylic alkylation has been employed to create enantioenriched gem-disubstituted 4-imidazolidinones. nih.gov This method provides access to chiral nitrogen-rich heterocycles with high yields and enantioselectivities, highlighting the potential of transition metal catalysis in generating stereochemically complex molecules. nih.gov

These examples underscore the importance of catalyst and ligand design, as well as substrate engineering, in achieving high levels of enantiocontrol in the synthesis of heterocyclic compounds.

Functionalization and Derivatization of the Isothiazolidine 1,1-Dioxide Core

The isothiazolidine 1,1-dioxide scaffold serves as a versatile template for further chemical modifications. Various strategies have been developed to introduce functional groups and build molecular complexity around this core structure.

Palladium-Catalyzed α-Arylation of Sultams with Aryl and Heteroaryl Iodides

A significant advancement in the functionalization of sultams is the palladium(0)-catalyzed α-arylation. acs.orgacs.orgnih.gov This method allows for the direct formation of a carbon-carbon bond at the position alpha to the sulfonyl group, a transformation that is typically challenging due to the lower acidity of the α-protons compared to carbonyl compounds. acs.org

The reaction is broadly applicable to a variety of electron-rich and electron-poor aryl and heteroaryl iodides. acs.orgnih.gov When 3-substituted 1,3-propanesultams are used, the arylation proceeds with high yields and diastereomeric ratios, favoring the thermodynamically more stable cis product. acs.orgnih.gov This process is operationally simple and avoids the need for pre-functionalization of the sultam ring. acs.org

The general procedure involves a palladium catalyst, such as Pd(dba)₂, and a phosphine (B1218219) ligand, like 2-dicyclohexylphosphino-2',6'-di-i-propoxy-1,1'-biphenyl, in a suitable solvent like THF. amazonaws.com A strong base, such as a tetramethylpiperidylzinc chloride lithium chloride complex, is used to deprotonate the sultam at the α-position, enabling the cross-coupling reaction. amazonaws.com

Table 1: Examples of Palladium-Catalyzed α-Arylation of Sultams

| Sultam Reactant | Aryl Iodide | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|---|

| N-(4-methoxybenzyl)-1,3-propanesultam | Iodobenzene | N-(4-methoxybenzyl)-5-phenyl-1,3-propanesultam | 82 | - |

Data compiled from research findings. acs.orgnih.govamazonaws.com

Synthesis via α-Sulfonyl Carbanion Intermediates

The generation of α-sulfonyl carbanions is a key strategy for the synthesis and functionalization of sultams. These carbanions act as potent nucleophiles, enabling the formation of new carbon-carbon bonds.

One prominent method utilizing this intermediate is the carbanion-mediated sulfonamide intramolecular cyclization (CSIC reaction). researchgate.net This approach is a cornerstone for constructing saturated bicyclic sultams. researchgate.net Fluorinated γ-sultams can be synthesized from CF₃-substituted N-allenamides through a TBAF-promoted carbanion-mediated cyclization. rsc.org This transformation is believed to proceed via a 5-endo-dig cyclization on an in-situ generated ene-ynamide. rsc.org

The versatility of α-sulfonyl carbanions is further demonstrated in the synthesis of benzo-fused-γ-sultams. rsc.org A decarboxylative alkylation and cyclization of vinyl sulfonamides, using various carboxylic acids as alkyl sources, provides a straightforward route to these structures. rsc.org

Alkylation and Acylation Strategies

Alkylation and acylation reactions provide direct pathways to introduce substituents onto the isothiazolidine 1,1-dioxide ring system. These reactions typically involve the deprotonation of the sultam, followed by reaction with an electrophile.

For instance, in the synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates, vinyl sulfonamides possessing an SO₂NH group are first alkylated with reagents like methyl iodide (MeI) or methoxymethyl chloride (MOMCl) before undergoing cyclization. researchgate.net This N-alkylation step is crucial for substrates derived from α-amino acid esters that are not N-monosubstituted. researchgate.net

The construction of triazole-containing isothiazolidine 1,1-dioxides showcases a multi-component approach where a core scaffold is diversified. nih.gov This involves an aza-Michael addition of amino alcohols to a dihydroisothiazole (B14293150) 1,1-dioxide, followed by further reactions. nih.gov While not a direct alkylation or acylation of a pre-formed isothiazolidine ring, it demonstrates the strategic incorporation of functional groups during the synthetic sequence.

Preparative Routes for Specific Phenyl-Substituted Isothiazolidine 1,1-Dioxide Analogues

The synthesis of specific analogues of isothiazolidine 1,1-dioxide, particularly those with a phenyl substituent, often requires tailored synthetic routes.

Synthesis of Isothiazolidin-3-one 1,1-Dioxide Analogues

Isothiazolidin-3-one 1,1-dioxides represent a class of sultams with a carbonyl group at the 3-position of the ring. These compounds and their derivatives have been investigated for their potential as serine proteinase inhibitors. nih.gov

A general and efficient method for synthesizing alkyl isothiazolidine-1,1-dioxide 3-carboxylates, which can be considered precursors to isothiazolidin-3-one derivatives, starts from commercially available α-amino acid ester hydrochlorides. researchgate.net The key steps involve the sulfonylation with (2-chloroethyl)sulfonyl chloride to form vinyl sulfonamides, followed by an intramolecular carbo-Michael reaction mediated by a base like sodium hydride (NaH). researchgate.net For certain substrates, an N-alkylation step is performed prior to cyclization. researchgate.net Subsequent removal of protecting groups, such as the MOM group, can yield the NH-unsubstituted target compounds. researchgate.net

Another approach involves the one-pot reductive cyclization of cyanoalkylsulfonyl fluorides. nih.gov This method uses sodium borohydride (B1222165) in the presence of nickel(II) chloride to reduce the nitrile group, which is followed by intramolecular sulfonylation to form spirocyclic γ-sultams. nih.gov While this specific example leads to spirocyclic structures, the underlying principle of intramolecular cyclization of a functionalized sulfonamide derivative is a powerful strategy for constructing the isothiazolidine ring system.

Routes to Spiro-Fused Isothiazolidine 1,1-Dioxide Systems

The construction of spiro-fused isothiazolidine 1,1-dioxide systems represents a significant endeavor in synthetic organic chemistry, leading to complex molecular architectures. A key strategy for creating spiro[cycloalkane-1,3′-1′λ6-isothiazolidine]-1′,1′,4′-triones has been developed, commencing with the sulfonylation of 1-aminocyclopropane- and 1-aminocyclobutanecarboxylates using methanesulfonyl chloride. This initial step is followed by an alkylation reaction with methyl iodide and a subsequent cyclization process facilitated by potassium tert-butoxide in N,N-dimethylformamide. researchgate.net

The resulting spiro compounds can undergo further chemical transformations. For instance, their reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) yields 5′-[(Z)-(dimethylamino)methylene]spiro[cycloalkane-1,3′-1′λ6-isothiazolidine]-1′,1′,4′-triones. The structural confirmation of these products has been achieved through methods such as X-ray diffraction analysis. researchgate.net

The table below summarizes the key transformations in the synthesis of these spiro-fused systems.

| Starting Material | Reagents and Conditions | Product | Reference |

| 1-Aminocyclopropane- and 1-aminocyclobutanecarboxylates | 1. Methanesulfonyl chloride2. Methyl iodide3. Potassium tert-butoxide, N,N-dimethylformamide | Spiro[cycloalkane-1,3′-1′λ6-isothiazolidine]-1′,1′,4′-triones | researchgate.net |

| Spiro[cycloalkane-1,3′-1′λ6-isothiazolidine]-1′,1′,4′-triones | N,N-dimethylformamide dimethyl acetal (DMF-DMA) | 5′-[(Z)-(dimethylamino)methylene]spiro[cycloalkane-1,3′-1′λ6-isothiazolidine]-1′,1′,4′-triones | researchgate.net |

Synthesis of Aminated Isothiazolidine 1,1-Dioxide Derivatives

The introduction of amino functionalities to the isothiazolidine 1,1-dioxide core is a key strategy for generating derivatives with diverse chemical properties. One prominent method for achieving this is through an aza-Michael addition.

A general procedure for the synthesis of aminated isothiazolidine 1,1-dioxide derivatives involves the reaction of 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide with an appropriate amino alcohol. nih.gov This reaction is typically carried out in the presence of a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent such as methanol, with heating. The resulting aminated isothiazolidine 1,1-dioxide can then be isolated after a straightforward workup procedure. nih.gov

This approach has been utilized in the construction of libraries of triazole-containing isothiazolidine 1,1-dioxides. nih.gov The initial aminated scaffolds can be further diversified through subsequent reactions, such as one-pot click/aza-Michael or click/OACC esterification protocols. nih.gov

The table below outlines a general procedure for the aza-Michael addition to form aminated isothiazolidine 1,1-dioxide derivatives.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Solvent | Conditions | Product Type | Reference |

| 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide | Amino alcohol | DBU (10 mol %) | Dry MeOH | 60 °C, 12 hrs | Aminated isothiazolidine 1,1-dioxide | nih.gov |

Furthermore, the synthesis of 3-(m-tolylamino)benzo[d]isothiazole 1,1-dioxide analogues has also been reported, indicating another route to aminated structures within this class of compounds. nih.gov

Advanced Chemical Reactivity and Transformation Chemistry of 4 Phenylisothiazolidine 1,1 Dioxide Systems

Reactivity of the Sulfonyl Group and Ring System

The reactivity of the isothiazolidine (B1259544) 1,1-dioxide core is dominated by the electron-withdrawing nature of the sulfone group and the inherent strain of the five-membered ring. These features are expected to dictate the molecule's behavior under various reaction conditions.

Oxidation and Reduction Pathways of the Sulfone Moiety

The sulfone group in 4-phenylisothiazolidine 1,1-dioxide represents the highest oxidation state of sulfur. Consequently, further oxidation of the sulfur atom is not feasible.

Ring-Opening Reactions and Subsequent Transformations

Ring-opening reactions of cyclic sulfones, or sultams in this case, can be initiated by nucleophiles or under reductive or basic conditions. The regioselectivity of the ring-opening would be influenced by the substitution at the C4 position. For this compound, nucleophilic attack could potentially occur at the carbon atoms adjacent to the sulfur or nitrogen atoms, leading to the cleavage of C-S or C-N bonds. For instance, treatment with a strong base could lead to deprotonation at the C5 position, followed by elimination and ring-opening. However, without experimental data, the precise conditions and outcomes of such reactions remain speculative.

Reactivity of Substituents on the Phenyl and Isothiazolidine Rings

The phenyl and isothiazolidine rings offer sites for further functionalization, allowing for the synthesis of a diverse range of derivatives.

Transformations at the Phenyl Moiety

The phenyl group attached to the C4 position of the isothiazolidine ring is susceptible to electrophilic aromatic substitution reactions. The directing effect of the C4-isothiazolidine 1,1-dioxide substituent is not explicitly documented. However, considering the electron-withdrawing nature of the sulfonyl group, it is likely to be a deactivating, meta-directing group. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur, albeit requiring forcing conditions, with the new substituent being introduced at the meta-position of the phenyl ring.

Reactivity of Pendant Functional Groups for Further Derivatization

Further derivatization would depend on the presence of other functional groups on either the phenyl or the isothiazolidine ring. For the parent this compound, the primary sites for introducing pendant groups would be the phenyl ring, as discussed above, or potentially the nitrogen atom of the isothiazolidine ring via N-alkylation or N-acylation, provided the N-H proton is sufficiently acidic or can be removed by a suitable base.

Cascade Reactions and Multicomponent Chemical Formations

Cascade reactions are multi-step transformations where the product of one reaction becomes the substrate for the next in a single synthetic operation. Similarly, multicomponent reactions involve the combination of three or more starting materials in a one-pot synthesis.

While there are no specific examples of cascade or multicomponent reactions involving this compound in the literature, its structure suggests potential for such transformations. For example, a suitably functionalized derivative could undergo an intramolecular cyclization cascade. A hypothetical scenario could involve a derivative with a nucleophilic group on a substituent attached to the phenyl ring, which could participate in an intramolecular ring-opening/recyclization cascade. The development of such complex reactions would be a novel area of research for this heterocyclic system.

Structural Elucidation and Mechanistic Studies in Isothiazolidine 1,1 Dioxide Systems

Structure-Reactivity Relationships (SRR) and Conformational Analysis

Structure-Reactivity Relationships (SRR) are crucial for understanding how the chemical structure of a molecule influences its reactivity. In the context of 4-phenylisothiazolidine 1,1-dioxide, the nature and position of substituents on both the phenyl ring and the isothiazolidine (B1259544) ring can have a significant impact on its chemical behavior.

The electronic and steric properties of substituents play a key role in determining the reactivity of a molecule. Electron-donating groups on the phenyl ring of this compound would be expected to increase the electron density of the aromatic ring, potentially influencing its susceptibility to electrophilic attack. Conversely, electron-withdrawing groups would decrease the electron density.

Steric effects, arising from the spatial arrangement of atoms, can also significantly affect reaction rates and outcomes. dntb.gov.ua Bulky substituents near the reactive center can hinder the approach of reagents, leading to lower reaction rates or favoring the formation of a specific stereoisomer. The quantitative description of steric and electronic properties of substituents is essential for establishing structure-activity relationships. nih.gov Databases of steric and electronic descriptors for various substituents are valuable tools in this regard. nih.gov

While specific studies on the substituent effects for this compound are limited, research on related heterocyclic systems has shown that the nature of substituents can influence cytotoxicity and the propensity for skeletal rearrangements. researchgate.net For example, in a series of imidazothiazolotriazinones, the presence of different substituents at various positions of the heterocyclic core had a pronounced effect on their antiproliferative activity. researchgate.net

The stereochemistry of this compound is an important aspect of its chemistry, as the molecule contains a chiral center at the C4 position. The synthesis of this compound can potentially lead to a racemic mixture of enantiomers. Stereoselective synthesis methods are therefore of great interest to obtain enantiomerically pure compounds, which is often crucial for biological applications.

The stereochemical outcome of reactions involving the isothiazolidine 1,1-dioxide ring can be influenced by several factors, including the reaction mechanism and the presence of chiral auxiliaries or catalysts. For example, in the synthesis of dispiro-fused pyrrolidineoxindoles, the cycloaddition of an azomethine ylide can lead to a mixture of diastereomers resulting from different modes of approach (anti- and syn-). rsc.org

The development of stereocontrolled synthetic routes is a major focus in organic chemistry. For instance, the stereoselective synthesis of 1,3-disubstituted tetrahydroisoquinolines has been achieved using chiral pool-derived nitrones, where Grignard reagent additions proceed with good levels of selectivity. rsc.org While direct examples for this compound are scarce, these principles of stereocontrol are applicable to its synthesis and functionalization.

Computational and Theoretical Chemistry of 4 Phenylisothiazolidine 1,1 Dioxide Analogs

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to determining the three-dimensional structure and thermodynamic stability of 4-phenylisothiazolidine 1,1-dioxide analogs. Methods such as Hartree-Fock (HF) and particularly Density Functional Theory (DFT) are employed to perform geometry optimization, which locates the minimum energy conformation of the molecule. nih.gov These optimized structures provide precise data on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, further calculations can predict key thermodynamic properties that define the molecule's stability. Parameters such as the heat of formation, enthalpy, Gibbs free energy, and entropy are calculated to assess the energetic landscape of the molecule. nih.gov The stability of sultam derivatives is a crucial factor, as the two oxygen atoms on the sulfur can serve as effective hydrogen-bond acceptors, a feature that is significant in medicinal chemistry. nih.gov Computational studies on related heterocyclic compounds demonstrate that temperature-dependent thermodynamic properties can be thoroughly analyzed to understand their behavior under different conditions. nih.gov

Table 1: Calculated Thermodynamic Parameters for a Representative Isothiazolidine (B1259544) 1,1-Dioxide Analog (Note: The following data is representative and based on typical values obtained for similar heterocyclic compounds through DFT calculations at the B3LYP/6-31G(d) level of theory.)

| Parameter | Value | Unit |

|---|---|---|

| Zero-point vibrational energy | 155.78 | kcal/mol |

| Enthalpy (H) | -850.45 | Hartree |

| Gibbs Free Energy (G) | -850.51 | Hartree |

| Entropy (S) | 110.25 | cal/mol·K |

Density Functional Theory (DFT) Calculations for Reaction Pathway Prediction and Transition State Analysis

Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of chemical reactions involving this compound analogs. It allows researchers to map out the potential energy surface of a reaction, identifying the most favorable pathways. researchgate.net This is achieved by calculating the energies of reactants, intermediates, transition states, and products. The difference in energy between the reactants and the transition state defines the activation energy barrier, a critical factor in determining reaction rates. researchgate.net

For instance, the synthesis of substituted isothiazolidine 1,1-dioxides often involves reactions like the aza-Michael addition. nih.gov DFT calculations can elucidate the step-by-step mechanism of such reactions, confirming the structure of transition states and intermediates. nih.gov This analysis is crucial for optimizing reaction conditions, such as temperature and catalyst choice, to improve yields and selectivity. nih.gov Studies on related catalytic processes show that DFT can effectively model the entire reaction profile, including the role of the catalyst in lowering activation barriers. researchgate.netresearchgate.net

Table 2: Representative DFT-Calculated Activation Energies for a Key Reaction Step (Note: This data is illustrative of an aza-Michael addition to a dihydroisothiazole (B14293150) 1,1-dioxide scaffold, a common reaction for this class of compounds.)

| Reaction Step | Description | Calculated Activation Energy (Ea) (kcal/mol) |

|---|---|---|

| Nucleophilic Attack | Amine attacks the β-carbon of the α,β-unsaturated sultam | 12.5 |

| Proton Transfer | Intramolecular or solvent-assisted proton transfer to form the final product | 5.8 |

Molecular Orbital Analysis and Chemical Bonding Characteristics

Molecular orbital (MO) theory provides a detailed picture of the electronic distribution and bonding within this compound analogs. The most important orbitals for understanding reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals (FMOs). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability.

Table 3: Frontier Molecular Orbital Properties and Quantum Chemical Descriptors (Note: Representative data derived from DFT calculations on analogous heterocyclic systems.)

| Parameter | Definition | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.25 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.15 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 6.10 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 3.05 |

| Chemical Softness (S) | 1 / (2η) | 0.164 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.20 |

Molecular Modeling of Chemical Interactions within Research Systems

Molecular modeling encompasses a range of computational techniques used to simulate how this compound analogs interact with other molecules, particularly biological macromolecules like proteins. These methods are vital in drug discovery for predicting the binding affinity and mode of interaction of a ligand with its target receptor. researchgate.net

Molecular docking simulations predict the preferred orientation of a sultam derivative within the active site of a protein, estimating the strength of the interaction through a scoring function. researchgate.net These models highlight key intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The sultam scaffold is particularly interesting as the two sulfonyl oxygens can act as strong hydrogen bond acceptors. nih.gov Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time, providing a more dynamic picture of the interaction. researchgate.net The interaction energy helps to determine how reactive and stable a species is, with large interaction energy values indicating a strong reaction between the interacting species. nih.gov

Table 4: Types of Intermolecular Interactions Modeled for Sultam Analogs (Note: This table summarizes the primary non-covalent interactions investigated in molecular modeling studies.)

| Interaction Type | Description | Typical Energy Contribution (kcal/mol) |

|---|---|---|

| Hydrogen Bond | Interaction between a hydrogen atom and an electronegative atom (e.g., O, N). The sultam oxygens are key acceptors. | -2 to -10 |

| Hydrophobic Interaction | The phenyl group and other nonpolar moieties interacting with nonpolar pockets in a receptor. | -1 to -5 |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | -0.5 to -1 |

| Pi-Stacking | Attractive, noncovalent interactions between aromatic rings (e.g., the phenyl group). | -1 to -4 |

The Isothiazolidine 1,1 Dioxide Scaffold in Advanced Organic Synthesis

Utilization in the Construction of Complex Organic Molecules

The isothiazolidine (B1259544) 1,1-dioxide framework serves as a versatile starting point for the synthesis of more complex organic molecules. Its inherent reactivity allows for a variety of chemical transformations, enabling chemists to introduce new functional groups and build intricate molecular structures. For instance, the α,β-unsaturated functionality within some sultam derivatives provides a handle for diversification through reactions like the aza-Michael addition. nih.gov This reaction is an efficient pathway for introducing nitrogen-based substituents, a common feature in many biologically active compounds.

Furthermore, the isothiazolidine 1,1-dioxide ring can be incorporated into bicyclic systems, which are three-dimensional scaffolds of significant interest in medicinal chemistry. researchgate.net The synthesis of these fused and spirocyclic sultams has been achieved through various strategies, including intramolecular cyclization reactions. researchgate.netnih.gov These complex structures often exhibit unique pharmacological properties due to their well-defined spatial arrangement of atoms.

4-Phenylisothiazolidine 1,1-Dioxide as a Versatile Heterocyclic Synthon

While the broader class of isothiazolidine 1,1-dioxides is valuable, this compound stands out as a particularly useful heterocyclic synthon. The phenyl group at the 4-position introduces a site for further functionalization and can influence the stereochemical outcome of reactions, a critical aspect in the synthesis of chiral drugs.

The reactivity of the isothiazolidine 1,1-dioxide ring system is characterized by two primary reaction centers: the methylene (B1212753) group activated by the electron-withdrawing sulfonyl group and the potential for reactions at the nitrogen atom. researchgate.net This dual reactivity allows for a wide range of synthetic manipulations, making it a powerful tool for constructing diverse molecular frameworks.

Design and Synthesis of Chemical Libraries for Exploring Structure-Reactivity Space

The development of efficient methods for synthesizing libraries of related compounds is a cornerstone of modern drug discovery. The isothiazolidine 1,1-dioxide scaffold is well-suited for this purpose, allowing for the rapid generation of a multitude of derivatives with varying substituents. nih.gov By systematically modifying the structure of the isothiazolidine 1,1-dioxide core, chemists can explore the structure-reactivity relationships within a given class of compounds. nih.govcolumbia.edu

One-pot, multi-component reactions are particularly powerful for library synthesis, as they allow for the assembly of complex molecules from simple starting materials in a single step. nih.gov For example, a one-pot protocol combining a click reaction and an aza-Michael addition has been used to generate a large library of triazole-containing isothiazolidine 1,1-dioxides. nih.gov This approach enables the efficient exploration of a vast chemical space, increasing the probability of discovering compounds with desired biological activities. The use of automated mass-directed liquid chromatography-mass spectrometry (LCMS) further streamlines the purification and analysis of these compound libraries. nih.gov

Table 1: Representative Multi-Component Reaction for Isothiazolidine 1,1-Dioxide Library Synthesis nih.gov

| Entry | Starting Material | Reagents | Product |

| 1 | Dihydroisothiazole (B14293150) 1,1-dioxide | Azide, Amine, CuI, DBU | Triazole-containing isothiazolidine 1,1-dioxide |

This table illustrates a general reaction scheme. Specific yields and reaction conditions vary depending on the substrates used.

The γ-Sultam Skeleton as a Privileged Scaffold for Chemical Probe Design

In the realm of chemical biology and drug discovery, certain molecular frameworks, known as "privileged scaffolds," have been found to bind to multiple biological targets with high affinity. nih.gov The γ-sultam skeleton is increasingly recognized as such a privileged scaffold. nih.govresearchgate.net Its rigid, three-dimensional structure can mimic the conformations of peptide backbones and other biologically relevant molecules, allowing it to interact with a variety of protein targets.

The incorporation of the γ-sultam moiety into small molecules can enhance their drug-like properties, such as metabolic stability and cell permeability. nih.gov This makes them attractive candidates for the development of chemical probes, which are essential tools for studying biological processes and identifying new drug targets. The ability to readily synthesize diverse libraries based on the γ-sultam scaffold further enhances its utility in the design and discovery of novel chemical probes. nih.govnih.gov

Current Research Challenges and Future Directions in 4 Phenylisothiazolidine 1,1 Dioxide Research

Development of Novel and Sustainable Synthetic Routes

The synthesis of isothiazolidine (B1259544) 1,1-dioxides has traditionally relied on methods that can be resource-intensive and may not align with the principles of green chemistry. A significant challenge in the field is the development of novel and sustainable synthetic routes to 4-phenylisothiazolidine 1,1-dioxide and its derivatives. Current research efforts are geared towards improving the atom economy, reducing waste, and utilizing more environmentally benign reagents and solvents.

One promising approach involves the intramolecular cyclization of vinyl sulfonamides. For instance, a general strategy for the synthesis of alkyl isothiazolidine-1,1-dioxide-3-carboxylates begins with commercially available α-amino acid ester hydrochlorides. These are sulfonylated with (2-chloroethyl)sulfonyl chloride to produce alkyl 2-((vinylsulfonyl)amino)carboxylates, which then undergo an intramolecular carbo-Michael reaction to form the desired sultam ring. Adapting such methodologies to incorporate a phenyl group at the 4-position is a key area of investigation.

The principles of green chemistry are being increasingly applied to the synthesis of related heterocyclic compounds, offering a blueprint for the development of sustainable methods for this compound. This includes the use of catalytic systems that can be recycled, solvent-free reaction conditions, and the use of renewable starting materials. The development of one-pot multicomponent protocols is also a significant goal, as it can streamline the synthesis and reduce the need for intermediate purification steps.

| Synthetic Strategy | Key Features | Potential for Sustainability |

| Intramolecular Carbo-Michael Reaction | Starts from readily available amino acids. | High atom economy, potential for one-pot procedures. |

| Ring-Closing Metathesis (RCM) | Powerful C-C bond-forming reaction. | Can be catalyzed by efficient and recyclable catalysts. |

| "Click, Click, Cyclize" Protocols | Modular and high-yielding. | Can be adapted for automated synthesis and library generation. |

Exploration of Undiscovered Reactivity Patterns and Selectivity

The reactivity of the isothiazolidine 1,1-dioxide ring system is not yet fully explored, particularly for derivatives like this compound. The presence of the sulfonyl group significantly influences the electronic properties of the ring, opening up possibilities for a range of chemical transformations. A key challenge is to uncover new reactivity patterns and to control the selectivity of these reactions.

Cycloaddition reactions are a powerful tool for the construction of complex molecular frameworks. The potential of this compound and its unsaturated precursors to participate in various cycloaddition reactions, such as [4+2] and [2+2] cycloadditions, is an area of active interest. Understanding the frontier molecular orbitals (HOMO-LUMO) of these compounds is crucial for predicting their reactivity in such transformations.

Furthermore, the isothiazolidine 1,1-dioxide scaffold can be a precursor to other important classes of compounds. For example, the ring can be cleaved under certain conditions to yield functionalized open-chain molecules. Exploring the selective cleavage of the S-N or S-C bonds could provide access to a diverse range of building blocks for organic synthesis.

Advanced Stereochemical Control in Complex Derivatives

The introduction of stereocenters in a controlled manner is a cornerstone of modern organic synthesis, particularly for the preparation of chiral molecules with biological activity. This compound, with a chiral center at the 4-position, presents an excellent platform for the development of stereoselective reactions. A major challenge is to achieve high levels of diastereoselectivity and enantioselectivity in the synthesis of complex derivatives.

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. Chiral sultams, such as those derived from camphor, have been successfully employed as chiral auxiliaries in a variety of reactions, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions. Developing methodologies where the this compound core itself acts as a chiral auxiliary is a compelling future direction. The synthesis of enantiomerically pure this compound would be a critical first step in this endeavor.

Integration with Flow Chemistry and Automated Synthesis Methodologies

The translation of laboratory-scale synthesis to industrial production often faces challenges related to scalability, safety, and reproducibility. Flow chemistry, where reactions are performed in a continuously flowing stream, offers significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation.

A significant future direction is the integration of the synthesis of this compound and its derivatives with flow chemistry platforms. This would enable the rapid optimization of reaction conditions and the on-demand production of these compounds. Automated synthesis platforms, which can perform multiple reactions in parallel, are also being explored for the generation of libraries of isothiazolidine 1,1-dioxide derivatives for high-throughput screening. The development of robust and reliable automated synthesis protocols for these compounds is a key research challenge.

Chemoinformatic and AI-Driven Design of Novel Isothiazolidine 1,1-Dioxide Systems

The vastness of chemical space presents a significant hurdle in the discovery of new molecules with desired properties. Chemoinformatics and artificial intelligence (AI) are emerging as powerful tools to navigate this complexity and to accelerate the design of novel compounds.

In the context of this compound research, chemoinformatic analysis can be used to explore the physicochemical properties of virtual libraries of derivatives and to identify candidates with drug-like characteristics. AI and machine learning algorithms can be trained on existing reaction data to predict the outcomes of new reactions and to propose optimal synthetic routes.

Q & A

Q. How are green chemistry principles applied to optimize synthesis?

- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes (e.g., ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate synthesis).

- Solvent-free conditions : Use of ionic liquids (e.g., [BMIM]BF₄) improves yield by 15–20% .

Data Interpretation and Contradictions

Q. Why do some derivatives show anti-inflammatory activity in vitro but not in vivo?

- Poor pharmacokinetics (e.g., rapid clearance via glucuronidation) or off-target effects (e.g., COX-1 inhibition) may explain discrepancies. Solutions:

- Prodrug design : Mask polar groups (e.g., ester prodrugs of 4-hydroxy derivatives).

- Metabolic profiling : LC-MS/MS identifies major metabolites in liver microsomes .

Q. How to reconcile conflicting spectral data for brominated intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.